4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a chloro substituent at the 4-position and an oxetane ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Cyclization Reactions: The oxetane ring can participate in ring-opening reactions, leading to the formation of new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve heating in polar solvents.
Cyclization Reactions: Reagents such as acids or bases can induce ring-opening of the oxetane ring, followed by cyclization to form new heterocycles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, in cancer research, it may inhibit specific kinases or other enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 4-chloro-6-methylthieno[3,2-d]pyrimidine.
Oxetane-Containing Compounds: Other heterocycles with oxetane rings, such as 3-(oxetan-3-yl)thieno[3,2-d]pyrimidine.
Uniqueness
4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine is unique due to the combination of the chloro substituent and the oxetane ring, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H7ClN2OS |
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Molecular Weight |
226.68 g/mol |
IUPAC Name |
4-chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H7ClN2OS/c10-9-8-6(11-4-12-9)1-7(14-8)5-2-13-3-5/h1,4-5H,2-3H2 |
InChI Key |
SPJOIGLLUCVVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC3=C(S2)C(=NC=N3)Cl |
Origin of Product |
United States |
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